

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of 16-Deethylindanomycin

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Compound of Interest

Compound Name: 16-Deethylindanomycin

Cat. No.: B1142493

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Introduction

16-Deethylindanomycin is a pyrrole-ether antibiotic produced by a strain of *Streptomyces setonii*.^[1] Structurally similar to indanomycin, it exhibits in vitro activity against Gram-positive bacteria and coccidia.^[1] As an ionophore antibiotic, its mechanism of action is presumed to involve the disruption of ion gradients across the cell membrane of susceptible microorganisms, leading to cell death. The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the potency of novel antimicrobial agents like **16-Deethylindanomycin**. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.^[2] This application note provides a detailed protocol for determining the MIC of **16-Deethylindanomycin** using the broth microdilution method, a widely accepted and standardized technique.

Data Presentation

The following table is a template for recording experimentally determined MIC values for **16-Deethylindanomycin** against a panel of Gram-positive bacteria. Researchers should populate this table with their own experimental data.

Bacterial Strain	ATCC Number	16-Deethylindanomycin MIC (µg/mL)
Staphylococcus aureus	29213	User-determined value
Enterococcus faecalis	29212	User-determined value
Streptococcus pneumoniae	49619	User-determined value
Bacillus subtilis	6633	User-determined value
Staphylococcus epidermidis	12228	User-determined value
Methicillin-resistant Staphylococcus aureus (MRSA)	BAA-1717	User-determined value
Vancomycin-resistant Enterococcus faecium (VRE)	700221	User-determined value

Experimental Protocols

This protocol outlines the broth microdilution method for determining the MIC of **16-Deethylindanomycin**. This method is a standardized and widely used technique for antimicrobial susceptibility testing.

Materials

- **16-Deethylindanomycin**
- Dimethyl sulfoxide (DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial strains (e.g., from the table above)
- Sterile saline (0.85%)

- 0.5 McFarland turbidity standard
- Spectrophotometer
- Sterile pipettes and tips
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Protocol

1. Preparation of **16-Deethylindanomycin** Stock Solution:

- Dissolve a known weight of **16-Deethylindanomycin** in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
- Further dilute the stock solution in CAMHB to create a working stock solution at a concentration at least 10-fold higher than the highest concentration to be tested.

2. Preparation of Bacterial Inoculum:

- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.

3. Preparation of Microtiter Plates:

- Add 100 μL of sterile CAMHB to all wells of a 96-well microtiter plate.
- Add 100 μL of the **16-Deethylindanomycin** working stock solution to the first well of each row to be tested.

- Perform a serial two-fold dilution by transferring 100 μ L from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 μ L from the tenth well. The eleventh well will serve as a growth control (no drug), and the twelfth well will be a sterility control (no bacteria).

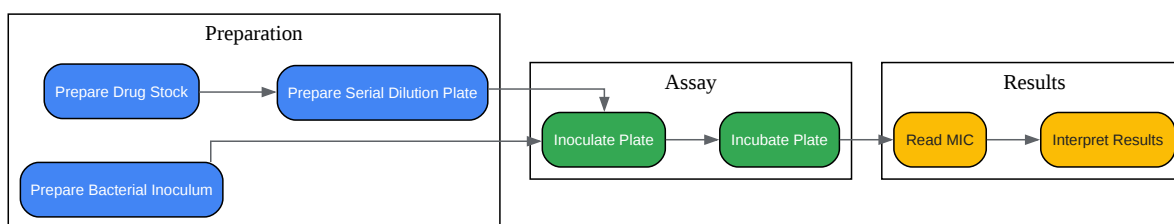
4. Inoculation and Incubation:

- Add 10 μ L of the diluted bacterial inoculum (prepared in step 2) to each well, except for the sterility control wells.
- The final volume in each well will be approximately 110 μ L.
- Seal the plate and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

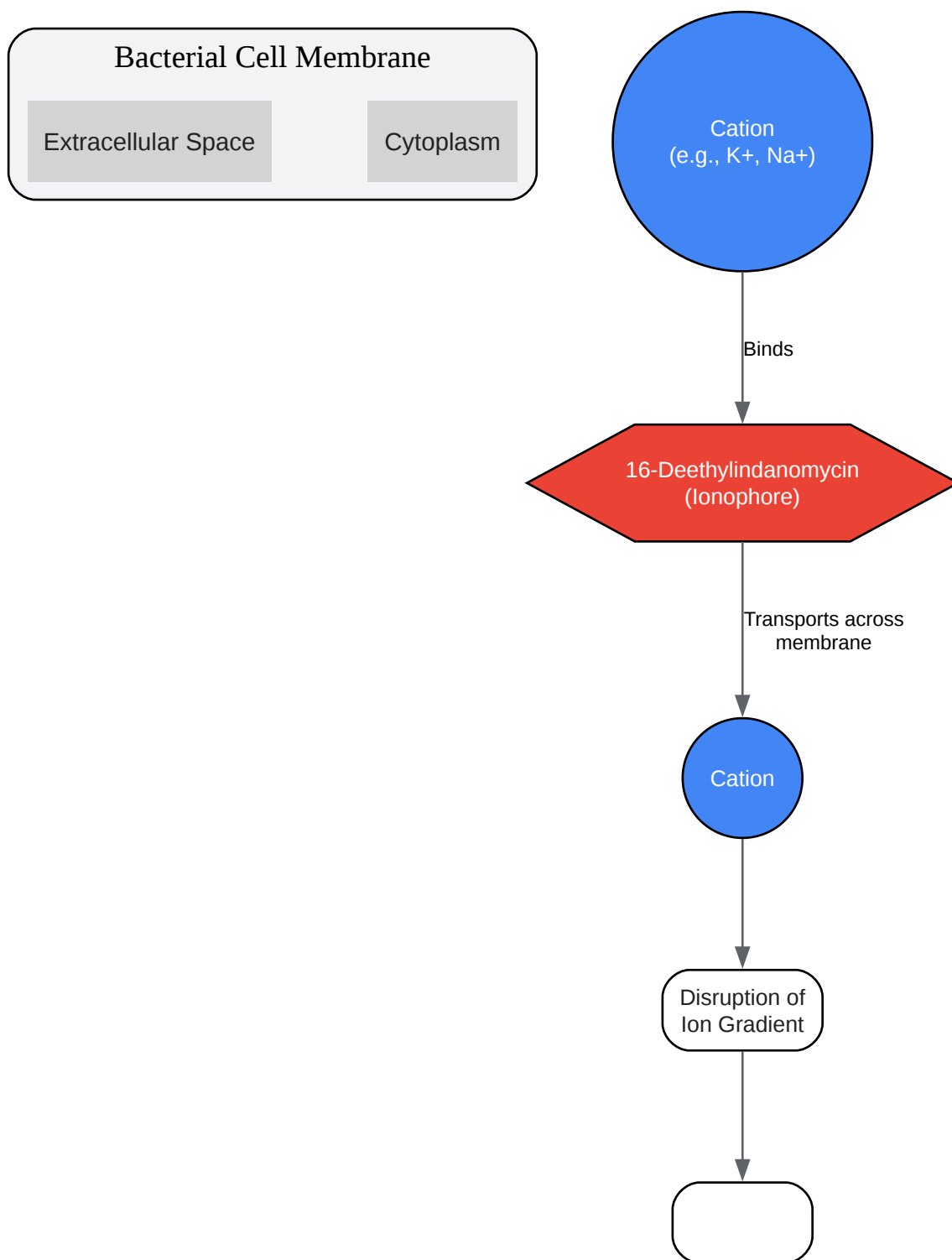
- After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
- The MIC is the lowest concentration of **16-Deethylindanomycin** at which there is no visible growth.
- The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations



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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.



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References

- 1. 16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of *Streptomyces setonii*. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
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